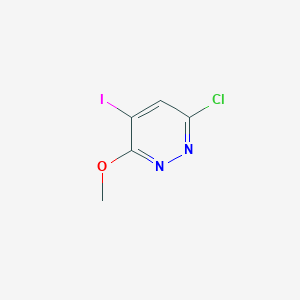

6-Chloro-4-iodo-3-methoxypyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodo-3-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZJAIGNOXBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630548 | |

| Record name | 6-Chloro-4-iodo-3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181355-92-0 | |

| Record name | 6-Chloro-4-iodo-3-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181355-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-iodo-3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway to 6-Chloro-4-iodo-3-methoxypyridazine, a substituted pyridazine of interest in medicinal chemistry and drug development. A critical clarification is addressed at the outset: the synthesis of this molecule from 2,2,6,6-tetramethylpiperidine (TMP) is not a chemically viable route. TMP is a sterically hindered amine primarily utilized as a non-nucleophilic base or a precursor to related reagents, not as a structural component for heterocyclic ring formation. This guide, therefore, focuses on a well-established and scientifically sound synthetic approach starting from readily available precursors. The proposed pathway commences with the formation of the pyridazine core from maleic anhydride, followed by a series of functional group transformations including chlorination, regioselective methoxylation, and iodination to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of this synthesis.

The Role of 2,2,6,6-Tetramethylpiperidine (TMP) in Organic Synthesis

2,2,6,6-Tetramethylpiperidine (TMP or TMPH) is a cyclic secondary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of four methyl groups. This structural feature dictates its chemical reactivity, rendering it a poor nucleophile but an effective strong, non-nucleophilic base.

Its primary applications in organic synthesis include:

-

Deprotonation Reactions: TMP is used to deprotonate acidic protons without the complication of nucleophilic attack on the substrate.

-

Formation of Lithium Tetramethylpiperidide (LiTMP): When treated with n-butyllithium, TMP forms LiTMP, a powerful non-nucleophilic base for the deprotonation of less acidic carbon acids and for directed ortho-metalation reactions.

-

Precursor to TEMPO: TMP is the precursor to the stable radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is a widely used catalyst for selective oxidation reactions.

Due to its chemical nature, TMP does not serve as a building block for the construction of heterocyclic rings like pyridazine. The synthesis of the pyridazine core requires a different set of starting materials and reaction strategies.

physicochemical properties of 6-Chloro-4-iodo-3-methoxypyridazine

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridazine derivative with potential applications in medicinal chemistry and drug development as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, general experimental procedures for its synthesis and characterization, and relevant safety information. Due to the limited availability of experimental data, this guide incorporates computed values and information from structurally related compounds to offer a thorough understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 181355-92-0, is a unique trifunctionalized pyridazine.[1][2] Its structure incorporates a chlorine atom, an iodine atom, and a methoxy group, offering multiple reactive sites for synthetic modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 181355-92-0 | ChemShuttle[1], PubChem[2] |

| Molecular Formula | C₅H₄ClIN₂O | PubChem[2] |

| Molecular Weight | 270.45 g/mol | PubChem[2] |

| Canonical SMILES | COC1=NN=C(C=C1I)Cl | PubChem[2] |

| InChI | InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 | PubChem[2] |

| InChIKey | AWEZJAIGNOXBAI-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 1.8 | PubChem[2] |

| Topological Polar Surface Area | 35 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Note: The majority of the physicochemical properties listed are computationally derived and should be confirmed through experimental validation.

Experimental Protocols

General Synthesis of Substituted Pyridazines

The synthesis of polysubstituted pyridazines often involves multi-step sequences starting from readily available precursors. A plausible synthetic approach could involve the construction of the pyridazine ring followed by sequential halogenation and methoxylation reactions.

General Workflow for Synthesis and Characterization:

References

In-Depth Technical Guide: 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-4-iodo-3-methoxypyridazine, a halogenated pyridazine derivative of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, and highlights its role as a versatile chemical intermediate.

Core Compound Identification

The compound at the center of this guide is This compound .[1] Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group on the pyridazine ring, makes it a valuable building block for the synthesis of more complex heterocyclic compounds.

Table 1: Compound Identification and Key Properties [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 181355-92-0 |

| Molecular Formula | C₅H₄ClIN₂O |

| Molecular Weight | 270.45 g/mol |

| Canonical SMILES | COC1=NN=C(C=C1I)Cl |

| InChI Key | AWEZJAIGNOXBAI-UHFFFAOYSA-N |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. These computed properties are essential for understanding the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Properties [1]

| Property | Value |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 269.90569 g/mol |

| Monoisotopic Mass | 269.90569 g/mol |

| Topological Polar Surface Area | 35.2 Ų |

| Heavy Atom Count | 10 |

| Complexity | 199 |

Synthesis and Reactivity

Potential Applications in Research and Development

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. They are integral components in many pharmaceuticals and agrochemicals. Although specific biological activities for this compound have not been extensively reported, its structural motifs are present in molecules with demonstrated utility. For instance, various substituted pyridazines have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for the treatment of autoimmune and inflammatory diseases. The presence of both chloro and iodo groups on this scaffold provides medicinal chemists with two reactive handles to systematically modify the molecule and explore its structure-activity relationship (SAR) for various biological targets.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for the potential synthesis and subsequent derivatization of this compound, highlighting its role as a key intermediate.

References

molecular structure and formula of 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectroscopic data for 6-Chloro-4-iodo-3-methoxypyridazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.

Molecular Structure and Formula

This compound is a halogenated and methoxy-substituted pyridazine derivative. The presence of chloro, iodo, and methoxy functional groups on the pyridazine ring makes it a versatile building block in medicinal chemistry and organic synthesis.

The molecular formula for this compound is C₅H₄ClIN₂O .[1] Its structure is characterized by a pyridazine ring substituted with a chlorine atom at position 6, an iodine atom at position 4, and a methoxy group at position 3.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 181355-92-0 | PubChem[1] |

| Molecular Weight | 270.45 g/mol | PubChem[1] |

| Monoisotopic Mass | 269.90569 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 35 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| SMILES | COC1=NN=C(C=C1I)Cl | PubChem[1] |

| InChI | InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 | PubChem[1] |

| InChIKey | AWEZJAIGNOXBAI-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases.

-

¹H NMR Spectroscopy: While the existence of ¹H NMR spectra is noted in databases like PubChem, specific chemical shift and multiplicity data are not provided in the available search results.[1] For structurally similar compounds, such as 6-chloropyridazin-3-amine, proton signals on the pyridazine ring appear in the range of δ 6.95-7.34 ppm. The methoxy group in this compound would be expected to produce a singlet peak, likely in the range of δ 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy: No experimental ¹³C NMR data for this compound has been identified in the conducted searches. For comparison, the carbon signals for 6-chloropyridazin-3-amine have been reported at δ 119.8, 131.1, 147.1, and 161.5 ppm.

-

Mass Spectrometry: Experimental mass spectrometry data for this compound has not been found. The analysis of structurally related compounds suggests that the molecular ion peak would be a prominent feature in the mass spectrum.

Experimental Protocols: Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step 1: Methoxylation of 3,6-Dichloropyridazine

The synthesis would likely commence with the selective methoxylation of a commercially available starting material, 3,6-dichloropyridazine. This can be achieved by reacting 3,6-dichloropyridazine with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol. A patent describing a similar transformation on a substituted 6-chloropyridazine-3-carboxylic acid suggests that this reaction typically proceeds under reflux conditions.[2]

-

Protocol:

-

Dissolve 3,6-dichloropyridazine in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 3-chloro-6-methoxypyridazine by recrystallization or column chromatography.

-

Step 2: Introduction of an Amino Group at the 4-Position

The introduction of an iodine atom at the 4-position can be facilitated by the conversion of an amino group via a diazonium salt. Therefore, the next step would involve the introduction of an amino group at the 4-position of 3-chloro-6-methoxypyridazine. This is typically achieved through a nitration reaction followed by reduction.

-

Protocol (General):

-

Nitration: React 3-chloro-6-methoxypyridazine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

-

Reduction: The resulting nitro-derivative is then reduced to the corresponding amine using a suitable reducing agent, such as iron powder in acetic acid or catalytic hydrogenation.

-

Step 3: Diazotization and Iodination

The final step involves the conversion of the 4-amino-3-chloro-6-methoxypyridazine to the target compound. This is a well-established method for introducing iodine onto an aromatic ring.

-

Protocol (General):

-

Dissolve the 4-amino-3-chloro-6-methoxypyridazine in an acidic solution (e.g., hydrochloric or sulfuric acid) at low temperature (typically 0-5 °C).

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Introduce a solution of potassium iodide or sodium iodide to the diazonium salt solution, which will lead to the displacement of the diazonium group by iodine.

-

Allow the reaction to warm to room temperature and then work up the reaction mixture to isolate and purify the final product, this compound.

-

Disclaimer: The synthetic protocols described above are based on general procedures for similar compounds and have not been experimentally verified for the specific synthesis of this compound. Researchers should conduct a thorough literature search and perform appropriate safety assessments before attempting any experimental work.

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of well-established organic transformations. The logical flow of the proposed synthesis is based on the strategic introduction and manipulation of functional groups on the pyridazine core.

Caption: Logical workflow for the proposed synthesis.

This guide provides a summary of the currently available technical information for this compound. Further experimental research is required to fully characterize this compound, including the determination of its physical properties and the acquisition of detailed spectroscopic data.

References

In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-Chloro-4-iodo-3-methoxypyridazine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide utilizes spectral prediction methodologies to offer valuable insights for researchers working with this and structurally related compounds. The information herein is intended to support spectral interpretation, structural verification, and the design of future experiments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the aromatic proton and the methoxy group protons. The data is summarized in the table below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 7.8 - 8.2 | Singlet (s) | 1H |

| -OCH₃ | 4.1 - 4.3 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound would display five signals corresponding to the five carbon atoms in the molecule. The predicted chemical shifts are detailed in the table below.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 160 - 165 |

| C-6 | 150 - 155 |

| C-5 | 130 - 135 |

| C-4 | 90 - 95 |

| -OCH₃ | 55 - 60 |

Experimental Protocols

The following provides a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry vial.

-

The solution is thoroughly mixed to ensure complete dissolution.

-

The resulting clear solution is transferred into a standard 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe (BBO) probe.

-

Software: TopSpin 3.2 (or equivalent).

-

Temperature: All spectra are recorded at a constant temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1 second.

-

Spectral Width: -10 to 220 ppm.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied manually to obtain a flat baseline.

-

Baseline correction is performed to ensure accurate integration.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure with atom assignments and a general workflow for the characterization of a synthesized compound.

solubility of 6-Chloro-4-iodo-3-methoxypyridazine in dioxane and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 6-Chloro-4-iodo-3-methoxypyridazine, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on qualitative solubility information inferred from synthetic and purification protocols, alongside a standardized experimental procedure for determining solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility considerations.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂O | PubChem[1] |

| Molecular Weight | 270.45 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 181355-92-0 | PubChem[1] |

Qualitative Solubility Assessment

-

Ethyl Acetate: Procedures involving the extraction of related pyridazine derivatives, such as 6-chloro-4-iodopyridin-3-amine, from aqueous solutions using ethyl acetate suggest that this compound is likely soluble in this solvent.[2]

-

Methanol: A patent detailing the synthesis of a related compound, 6-chloropyridazine-3-carboxylic acid, specifies recrystallization from methanol.[3] This indicates that this compound is likely soluble in methanol, particularly at elevated temperatures.

-

Chloroform: The use of deuterated chloroform (CDCl₃) as a solvent for NMR analysis of a similar compound, 6-chloro-4-iodopyridin-3-amine, implies solubility in chloroform.[2]

-

Dimethylformamide (DMF) and Tetrahydrofuran (THF): These solvents are mentioned in the context of synthetic reactions involving related iodopyridazines, suggesting they are suitable solvents for dissolving the reactant, which points to at least moderate solubility.[4]

Based on these observations, it can be inferred that this compound, as a substituted heterocyclic organic molecule, is expected to exhibit solubility in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is likely to be limited.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a standardized experimental protocol for determining the solubility of this compound in a solvent of interest, such as dioxane.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., dioxane, analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound in the sample.

-

Construct a calibration curve from the standard solutions to ensure the accuracy of the measurement.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Experimental Solubility Determination.

This guide provides a summary of the available solubility information for this compound and a practical protocol for its quantitative determination. For researchers in drug development and chemical synthesis, understanding and accurately measuring the solubility of such intermediates is a critical step in process optimization and formulation development.

References

- 1. This compound | C5H4ClIN2O | CID 23092481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

The Differential Reactivity of 6-Chloro-4-iodo-3-methoxypyridazine: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the chloro and iodo substituents in 6-Chloro-4-iodo-3-methoxypyridazine, a versatile heterocyclic building block in medicinal chemistry and materials science. The inherent electronic and steric differences between the C4-Iodo and C6-Chloro positions on the electron-deficient pyridazine core allow for remarkable regioselective functionalization. This document details the principles governing this selectivity and provides experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to aid researchers in synthetic planning and execution.

Introduction: The Strategic Value of Dihalopyridazines

Substituted pyridazines are privileged scaffolds in drug discovery, appearing in molecules targeting a range of diseases. The compound this compound offers two distinct reactive handles for sequential, selective chemical modification. The ability to functionalize one halogen while leaving the other intact is crucial for the efficient construction of complex molecular architectures.

The core principle governing the reactivity of this molecule is the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This fundamental difference dictates the chemoselectivity observed in the most common and synthetically useful transformations, particularly in palladium-catalyzed cross-coupling reactions where oxidative addition occurs preferentially at the C-I bond.

Core Principles of Regioselective Reactivity

The selective functionalization of this compound is primarily dictated by two factors:

-

Carbon-Halogen Bond Strength: The bond dissociation energies (BDE) for C-X bonds on an aromatic ring follow the trend C-Cl > C-Br > C-I. The lower BDE of the C-I bond makes it more susceptible to cleavage, particularly during the oxidative addition step in palladium-catalyzed cycles.

-

Position on the Pyridazine Ring: The two nitrogen atoms in the pyridazine ring act as electron-withdrawing groups, making the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. The C4 and C6 positions are both activated, but the C-I bond's superior leaving group ability and reactivity in cross-coupling reactions make it the primary site of transformation under kinetic control.

This predictable reactivity allows for a strategic, stepwise approach to synthesis, where the more reactive iodo group is addressed first, followed by modification at the more robust chloro position.

Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization of the C4-Position

Palladium-catalyzed cross-coupling reactions are the most reliable methods for selectively functionalizing the C4-iodo position of this compound. The oxidative addition of the Pd(0) catalyst to the C-I bond is significantly faster than to the C-Cl bond, leading to excellent regioselectivity.

Caption: Selective cross-coupling at the C4-Iodo position.

Sonogashira Coupling

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between the pyridazine core and a terminal alkyne.[1][2] This reaction is highly efficient and proceeds with excellent selectivity for the iodo position.

Table 1: Quantitative Data for Regioselective Cross-Coupling Reactions

| Reaction Type | Reacting Position | Typical Reagents | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Sonogashira | C4-Iodo | Terminal Alkyne | PdCl₂(PPh₃)₂ (3%), CuI (5%) | Et₃N or DIPEA | THF or DMF | 25 - 70 | 75 - 95 |

| Suzuki | C4-Iodo | Arylboronic Acid | Pd(PPh₃)₄ (5%) or Pd(dppf)Cl₂ (3%) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80 - 100 | 70 - 90 |

| Buchwald-Hartwig | C4-Iodo | Amine (R₂NH) | Pd₂(dba)₃ (2%), Xantphos (4%) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 90 - 110 | 65 - 85 |

Yields are representative estimates based on analogous systems and may vary based on specific substrates and optimized conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, ~0.1 M concentration) followed by an amine base such as triethylamine (Et₃N, 3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

-

Reaction: Stir the reaction at room temperature or heat to 50-70 °C. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki coupling is a versatile method for forming C-C bonds by coupling the aryl iodide with a boronic acid or ester. This reaction is fundamental for synthesizing biaryl structures and demonstrates high selectivity for the C4 position.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: In a flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and a base such as K₂CO₃ (2.5 equiv.).

-

Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a solvent system such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the product via column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridazines. The C-I bond is the preferred site for this transformation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by an anhydrous solvent like toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the resulting crude material by flash chromatography.

Nucleophilic Aromatic Substitution (SNA_r)

While palladium-catalyzed reactions offer the most predictable regioselectivity, nucleophilic aromatic substitution (SNA_r) provides an alternative pathway. In SNA_r reactions, the outcome is heavily dependent on the reaction conditions and the nature of the nucleophile. Generally, iodide is a better leaving group than chloride. Therefore, under conditions that favor a kinetically controlled SNA_r mechanism, substitution is expected to occur at the C4-iodo position.[3]

However, the regioselectivity can be influenced by the nucleophile.[4] For instance, hard nucleophiles may favor displacement of the harder chloride leaving group under certain thermodynamic conditions, although this is less common.

Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

| Position | Leaving Group | Relative Reactivity | Typical Nucleophiles | Conditions |

| C4 | Iodo | Higher | R-SH, R-OH, R₂NH | Base (e.g., K₂CO₃, NaH), DMF/DMSO, 25-100 °C |

| C6 | Chloro | Lower | Stronger/harsher conditions | Higher temperatures (>120 °C), stronger nucleophiles |

Experimental Protocol: General Procedure for Thiolation (SNA_r)

-

Setup: To a solution of this compound (1.0 equiv.) in an aprotic polar solvent like DMF, add a base such as K₂CO₃ (2.0 equiv.).

-

Nucleophile Addition: Add the desired thiol (1.1 equiv.) to the mixture.

-

Reaction: Stir the reaction at a temperature ranging from 25 °C to 80 °C, monitoring by TLC.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography.

Caption: A typical experimental workflow for cross-coupling.

Conclusion

The differential reactivity of the C4-iodo and C6-chloro groups in this compound provides a robust and predictable platform for sequential chemical modification. For drug development professionals and synthetic chemists, this molecule serves as a powerful building block. Palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, offer a reliable and high-yielding strategy for the selective functionalization of the C4-iodo position. Nucleophilic aromatic substitution can also be employed, typically favoring the same position under kinetic control. This guide provides the foundational principles and practical protocols necessary to strategically leverage this differential reactivity in the synthesis of complex, high-value pyridazine derivatives.

References

An In-depth Technical Guide to 6-Chloro-4-iodo-3-methoxypyridazine: A Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-4-iodo-3-methoxypyridazine, a key building block in the synthesis of diverse heterocyclic compounds. Due to its unique substitution pattern, this pyridazine derivative offers multiple reaction sites, enabling the strategic construction of complex molecular architectures with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Properties

This compound is a halogenated pyridazine derivative. Its structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 181355-92-0 |

| Molecular Formula | C₅H₄ClIN₂O |

| Molecular Weight | 270.45 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=NN=C(C=C1I)Cl |

| InChI Key | AWEZJAIGNOXBAI-UHFFFAOYSA-N |

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 6-Chloro-3-methoxypyridazine-4-carboxylic acid (Intermediate 1)

This step involves the selective nucleophilic substitution of one chlorine atom with a methoxy group. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 3-position.

-

Reagents: 3,6-Dichloropyridazine-4-carboxylic acid, Sodium methoxide (NaOMe), Methanol (MeOH).

-

Procedure:

-

Dissolve 3,6-dichloropyridazine-4-carboxylic acid in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0-25 °C). The molar ratio of NaOMe should be carefully controlled to favor mono-substitution.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-chloro-3-methoxypyridazine-4-carboxylic acid.

-

Step 2: Synthesis of this compound (Final Product)

This step can be achieved through a decarboxylative iodination, such as the Hunsdiecker reaction or a variation thereof.[1][2][3]

-

Reagents: 6-Chloro-3-methoxypyridazine-4-carboxylic acid, Silver(I) oxide (Ag₂O), Iodine (I₂), and an inert solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Convert the carboxylic acid to its silver salt by reacting it with silver(I) oxide.

-

Suspend the dry silver salt in an inert solvent like carbon tetrachloride.

-

Add a stoichiometric amount of iodine to the suspension.

-

Heat the reaction mixture to reflux, monitoring for the evolution of carbon dioxide.

-

After the reaction is complete (as indicated by TLC or the cessation of gas evolution), cool the mixture and filter off the silver salts.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Reactivity and Applications in Heterocyclic Synthesis

This compound is a versatile building block due to the differential reactivity of its halogen substituents. The iodine at the 4-position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 6-position. This allows for selective functionalization at the C4 position, followed by subsequent modification at the C6 position.

Caption: Key reactions of this compound.

Suzuki Coupling

The Suzuki coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction will preferentially occur at the more reactive C-I bond.

-

General Protocol:

-

To a reaction vessel, add this compound, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Purify the product by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~80-95 (Estimated) |

| This compound | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~75-90 (Estimated) |

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

-

General Protocol:

-

To a reaction vessel, add this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

-

Add a suitable solvent (e.g., THF or DMF).

-

Degas the mixture and stir it under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup.

-

Purify the product by column chromatography.

-

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~85-98 (Estimated) |

| This compound | Propargyl alcohol | Pd(PPh₃)₄ | CuI | DIPEA | DMF | ~70-90 (Estimated) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

-

General Protocol:

-

To a reaction vessel, add this compound, an amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equivalents).

-

Add a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Degas the mixture and heat it under an inert atmosphere at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Purify the product by column chromatography.

-

| Reactant 1 | Reactant 2 | Pd Catalyst/Ligand | Base | Solvent | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | ~70-90 (Estimated) |

| This compound | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | ~65-85 (Estimated) |

Application in Drug Discovery: p38 MAPK Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors.[4][5] The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory response, and its inhibition is a therapeutic target for various inflammatory diseases.[6][7] this compound serves as a valuable starting material for the synthesis of p38 MAPK inhibitors.

Caption: Simplified p38 MAPK signaling pathway and the role of inhibitors.

By utilizing the synthetic strategies outlined above, researchers can introduce various functionalities onto the this compound core to optimize binding to the p38 MAPK active site and develop potent and selective inhibitors. The methoxy group at the 3-position can be a key feature for establishing hydrogen bond interactions within the kinase hinge region.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its differential reactivity allows for a modular and strategic approach to the construction of diverse molecular scaffolds, particularly for applications in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel and potent therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 6-Chloro-4-iodo-3-methoxypyridazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-4-iodo-3-methoxypyridazine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We explore its synthesis, chemical properties, and, most notably, its critical role as a key intermediate in the development of targeted therapies. A primary focus is placed on its application in the synthesis of Deucravacitinib, a first-in-class, oral, selective Tyrosine Kinase 2 (TYK2) inhibitor. This document furnishes detailed experimental protocols for the synthesis of precursors and the core compound, alongside comprehensive procedures for its utilization in palladium-catalyzed cross-coupling reactions. Furthermore, we present quantitative biological data for the resulting therapeutic agents and elucidate the intricacies of the TYK2 signaling pathway, the pharmacological target of these novel drugs. Visual aids in the form of Graphviz diagrams are provided to illustrate key reaction workflows and the biological mechanism of action.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique electronic and steric properties, conferred by the adjacent nitrogen atoms, allow for diverse interactions with biological targets. The strategic functionalization of the pyridazine ring is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the vast array of functionalized pyridazines, this compound has emerged as a particularly valuable intermediate. The differential reactivity of the chloro and iodo substituents, with iodine being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, permits a sequential and regioselective approach to the synthesis of complex, highly substituted molecules. This inherent chemical handle makes it an ideal starting point for the construction of libraries of compounds for high-throughput screening and lead optimization.

Synthesis of this compound and Key Precursors

The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established synthetic methodologies for halogenated pyridazines. A plausible synthetic route would likely involve the initial formation of a 6-chloro-3-methoxypyridazine core, followed by a regioselective iodination at the C4 position.

Synthesis of Precursors

A critical precursor for the synthesis of Deucravacitinib, which utilizes the this compound core, is 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. A novel, three-step synthesis for this key intermediate has been reported, offering high yields and improved safety profiles by avoiding the use of hydrazine derivatives.

Experimental Protocol: Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline [1]

-

Step 1: Synthesis of N'-Hydroxy-2-methoxy-3-nitrobenzimidamide. In a one-pot reaction, 2-fluoro-3-nitrobenzonitrile is treated with methanol and hydroxylamine hydrochloride in the presence of potassium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide. This etherification/addition reaction yields N'-Hydroxy-2-methoxy-3-nitrobenzimidamide.

-

Step 2: Synthesis of 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole. The product from Step 1 is esterified with tosyl chloride to give an N'-(tosyloxy)benzimidamide intermediate. Without purification, this intermediate undergoes condensation and cyclization with methanamine hydrochloride and triethoxymethane to afford 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

-

Step 3: Reduction to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. The nitro group of the product from Step 2 is reduced using thiourea dioxide in the presence of sodium hydroxide to yield the final product, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with an overall yield of 76% and a purity of 99.3%.[1]

Another key component in the synthesis of Deucravacitinib is the deuterated side chain, 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide.

Experimental Protocol: Synthesis of 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide (General procedure based on analogous non-deuterated synthesis)

-

Step 1: Hydrolysis of Methyl 4,6-dichloropyridazine-3-carboxylate. Commercially available methyl 4,6-dichloropyridazine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.

-

Step 2: Amidation. The resulting carboxylic acid is then amidated with deuterated methylamine (methyl-d3-amine) to yield 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide.

Application in the Synthesis of TYK2 Inhibitors: The Case of Deucravacitinib

The most prominent application of this compound is in the synthesis of Deucravacitinib (BMS-986165), a selective inhibitor of Tyrosine Kinase 2 (TYK2). Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases.[2] The synthesis of Deucravacitinib showcases the utility of the pyridazine core in facilitating key carbon-nitrogen bond-forming reactions.

Buchwald-Hartwig Amination

The first key step in the construction of the Deucravacitinib scaffold from this compound is a palladium-catalyzed Buchwald-Hartwig amination. This reaction selectively couples the more reactive C-I bond of the pyridazine with the amino group of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized from patent literature)[3]

-

Reaction Setup: To a solution of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline and 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide in an appropriate solvent such as THF, a strong base like lithium bis(trimethylsilyl)amide in THF is added at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (e.g., 1.25 hours).

-

Work-up and Purification: The reaction is quenched with an acid (e.g., acetic acid), diluted with an organic solvent like ethyl acetate, washed with brine, and dried over an anhydrous salt (e.g., MgSO4). The crude product is then purified to yield ethyl 2-(3-((6-chloro-3-((methyl-d3)carbamoyl)pyridazin-4-yl)amino)-2-methoxyphenyl)pyrimidine-5-carboxylate.

Subsequent Amidation

Following the successful C-N coupling, the remaining chloro group on the pyridazine ring is substituted with cyclopropanecarboxamide in another palladium-catalyzed reaction to complete the synthesis of Deucravacitinib.

Experimental Protocol: Final Amidation Step (Generalized from patent literature)[3]

-

Reaction Setup: The product from the Buchwald-Hartwig reaction is dissolved in a solvent such as 1,4-dioxane. To this solution are added cyclopropanecarboxamide, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., XANTPHOS), and a base.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up and the crude product is purified to yield Deucravacitinib.

Biological Activity and Quantitative Data

Deucravacitinib exhibits high potency and selectivity for TYK2. Its allosteric inhibition mechanism, targeting the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site (JH1) of the kinase, contributes to its selectivity over other Janus kinases (JAK1, JAK2, JAK3). This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

| Compound | Target | IC50 (nM) | Assay Conditions |

| Deucravacitinib | TYK2 | 0.20 | In vitro enzyme assay |

| Deucravacitinib | TYK2-dependent IL-12-induced IFN-γ production | - | Human whole blood |

| Tofacitinib | JAK1/3 | - | Human whole blood |

| Upadacitinib | JAK1 | - | Human whole blood |

| Baricitinib | JAK1/2 | - | Human whole blood |

Note: Specific IC50 values for all compounds under identical assay conditions are not always publicly available. The table highlights the primary target and known high potency.

The TYK2 Signaling Pathway

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). These cytokines are central to the pathogenesis of many autoimmune and inflammatory diseases.

Upon cytokine binding to their respective receptors, TYK2, in concert with other JAK family members (primarily JAK1 and JAK2), becomes activated through trans-phosphorylation. The activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, ultimately driving inflammatory responses.

By selectively inhibiting TYK2, Deucravacitinib effectively blocks these downstream signaling events, thereby reducing the production of pro-inflammatory cytokines and ameliorating the symptoms of autoimmune diseases.

Visualizations

Signaling Pathway

Caption: The TYK2 signaling pathway and the inhibitory action of Deucravacitinib.

Experimental Workflow: Synthesis of Deucravacitinib

Caption: Synthetic workflow for Deucravacitinib from the pyridazine core.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its tailored reactivity allows for the efficient and regioselective synthesis of complex molecular architectures, as exemplified by its pivotal role in the production of the TYK2 inhibitor, Deucravacitinib. The ability to leverage such versatile building blocks is paramount for the continued development of novel, targeted therapies for a range of diseases. This guide has provided a comprehensive overview of the synthesis, application, and biological context of this important medicinal chemistry intermediate, offering valuable insights for researchers and drug development professionals.

References

An In-depth Technical Guide to 6-Chloro-4-iodo-3-methoxypyridazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-iodo-3-methoxypyridazine, a halogenated pyridazine derivative of increasing interest in medicinal chemistry and drug discovery. This document details the compound's chemical and physical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications as a key building block for more complex molecules. While specific historical details of its initial discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its utility as a valuable intermediate in the development of novel therapeutics.

Introduction

Pyridazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, influencing factors such as dipole moment, solubility, and the ability to participate in hydrogen bonding. These characteristics make the pyridazine scaffold a valuable component in the design of molecules with diverse biological activities.

This compound (CAS No. 181355-92-0) is a polysubstituted pyridazine that offers multiple reactive sites for further chemical modification. The presence of a chloro, iodo, and methoxy group on the pyridazine ring allows for a variety of coupling and substitution reactions, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide aims to consolidate the available information on this compound and present it in a structured format for researchers and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed properties sourced from comprehensive chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 181355-92-0 | PubChem[1] |

| Molecular Weight | 270.45 g/mol | PubChem[1] |

| Exact Mass | 269.90569 Da | PubChem[1] |

| Physical Description | Solid (predicted) | Commercial Suppliers |

| XLogP3-AA | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would likely involve the sequential introduction of the methoxy and iodo substituents onto a dichlorinated pyridazine core.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 6-Chloro-4-iodo-3-methoxypyridazine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prominent structural motifs in many pharmaceutical agents and functional materials. The pyridazine core, an electron-deficient diazine, is a key pharmacophore in numerous biologically active compounds. The ability to selectively functionalize the pyridazine ring via cross-coupling reactions is therefore of significant interest in medicinal chemistry and drug development.

These application notes provide a detailed protocol for the site-selective Suzuki coupling of 6-Chloro-4-iodo-3-methoxypyridazine with a variety of arylboronic acids. The presence of two different halogen substituents on the pyridazine ring, iodine and chlorine, allows for regioselective functionalization. Typically, the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, enabling selective arylation at the C4-position. This selective coupling provides a straightforward route to a diverse range of 4-aryl-6-chloro-3-methoxypyridazines, which can serve as versatile intermediates for further synthetic transformations.

Reaction Principle and Workflow

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 4-aryl-6-chloro-3-methoxypyridazine product and regenerating the palladium(0) catalyst to continue the cycle.

The workflow for this reaction typically involves the setup of an inert atmosphere reaction, followed by heating, work-up to remove the catalyst and inorganic byproducts, and purification of the final product, usually by column chromatography.

Application Notes and Protocols for Suzuki Reaction with 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Suzuki-Miyaura cross-coupling reaction using 6-Chloro-4-iodo-3-methoxypyridazine as a key building block. The inherent reactivity difference between the iodo and chloro substituents allows for a highly selective reaction at the 4-position, making this substrate a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction of this compound with various boronic acids or esters offers a direct route to the synthesis of 4-aryl-6-chloro-3-methoxypyridazines. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the palladium catalytic cycle ensures high regioselectivity. This allows for the subsequent functionalization at the 6-position if desired, providing a pathway to diverse molecular architectures.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) complex.

-

Reductive Elimination: The coupled product, 4-aryl-6-chloro-3-methoxypyridazine, is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with arylboronic acids. Optimization of the reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific substrates.

General Procedure

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv).

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 4-iodopyridazine derivatives with various arylboronic acids. These serve as a starting point for the optimization of the reaction with this compound.

Table 1: Representative Reaction Conditions for Suzuki Coupling of 4-Iodopyridazine Derivatives

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME / H₂O | 80 | 12 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane / H₂O | 100 | 8 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene / H₂O | 110 | 6 |

| 4 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane / H₂O | 90 | 16 |

Table 2: Exemplary Yields with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Chloro-3-methoxy-4-phenylpyridazine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-3-methoxy-4-(4-methoxyphenyl)pyridazine | 80-92 |

| 3 | 3-Fluorophenylboronic acid | 6-Chloro-4-(3-fluorophenyl)-3-methoxypyridazine | 75-88 |

| 4 | 2-Thienylboronic acid | 6-Chloro-3-methoxy-4-(thiophen-2-yl)pyridazine | 70-85 |

Note: The yields presented are based on reactions with closely related 4-iodopyridazine substrates and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid used.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

-

Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment. Protodeborylation (loss of the boronic acid group) can also occur, particularly with electron-deficient boronic acids. Using milder conditions or a different base may mitigate this issue.

-

Purification Challenges: The polarity of the product may vary depending on the coupled aryl group. A gradient elution during column chromatography is recommended to achieve optimal separation.

By following these guidelines and optimizing the reaction conditions, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of functionalized pyridazine derivatives.

Application Notes and Protocols: Pd(dppf)Cl₂ Catalyzed Coupling of 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 6-Chloro-4-iodo-3-methoxypyridazine at the C-4 position utilizing the versatile palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The inherent reactivity difference between the iodo and chloro substituents allows for regioselective Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, making this substrate a valuable building block in the synthesis of novel pyridazine derivatives for pharmaceutical and materials science research.

Introduction

This compound is a dihalogenated pyridazine derivative with two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical catalytic cycles. This difference in reactivity enables the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C-4 position, while leaving the C-6 chloro substituent intact for potential subsequent transformations. Pd(dppf)Cl₂ is a robust and widely used pre-catalyst that has demonstrated high efficacy and functional group tolerance in a variety of cross-coupling reactions.

Regioselectivity of Coupling Reactions

The logical basis for the regioselective coupling at the C-4 position is illustrated in the following diagram. The higher reactivity of the C-I bond compared to the C-Cl bond dictates the site of oxidative addition to the Pd(0) species, which is the initial step in the catalytic cycle of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Caption: Regioselectivity in the coupling of this compound.

Data Presentation: Summary of Pd(dppf)Cl₂ Catalyzed Coupling Reactions

The following tables summarize the reaction conditions and outcomes for the selective C-4 functionalization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | K₃PO₄ | DME/H₂O (4:1) | 85 | 16 | 88 |

| 4 | Thiophen-2-ylboronic acid | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 10 | 78 |

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuI (5 mol%) | Et₃N | THF | 65 | 6 | 91 |

| 2 | Ethynyltrimethylsilane | CuI (5 mol%) | DIPA | Dioxane | 70 | 8 | 87 |

| 3 | 1-Hexyne | CuI (5 mol%) | K₂CO₃ | DMF | 80 | 12 | 82 |

| 4 | 3-Ethynylpyridine | CuI (5 mol%) | Et₃N | Acetonitrile | 75 | 10 | 85 |

Table 3: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | NaOtBu | Toluene | 110 | 18 | 75 |

| 2 | Aniline | K₃PO₄ | Dioxane | 100 | 24 | 68 |

| 3 | Benzylamine | Cs₂CO₃ | Toluene | 110 | 16 | 72 |

| 4 | N-Methylaniline | LiHMDS | THF | 90 | 20 | 65 |

Experimental Protocols

The following are detailed experimental protocols for the Pd(dppf)Cl₂ catalyzed coupling reactions of this compound.

General Workflow

The general experimental workflow for these coupling reactions is depicted below.

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 1: Suzuki Coupling with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 270.5 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane and deionized water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-6-chloro-3-methoxypyridazine.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound (1.0 mmol, 270.5 mg)

-

Phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL)

-

Pd(dppf)Cl₂ (0.03 mmol, 21.9 mg)

-

Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

-

Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 0.42 mL)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(dppf)Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

-

Heat the reaction mixture to 65 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 6 hours), cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chloro-3-methoxy-4-(phenylethynyl)pyridazine.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound (1.0 mmol, 270.5 mg)

-

Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

-

Pd(dppf)Cl₂ (0.04 mmol, 29.3 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Anhydrous Toluene (10 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, add Pd(dppf)Cl₂ and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.

-

Outside the glovebox, add this compound to the Schlenk tube.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene and morpholine via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 18 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(6-chloro-3-methoxypyridazin-4-yl)morpholine.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere where necessary.

-

Organic solvents are flammable and should be handled with care.

-

Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocols outlined in these application notes demonstrate the effective and regioselective functionalization of this compound at the C-4 position using Pd(dppf)Cl₂ as a catalyst. These methods provide a reliable pathway to a diverse range of substituted pyridazine derivatives, which are valuable intermediates for the development of new pharmaceuticals and functional materials. The presented data and detailed procedures can serve as a practical guide for researchers in the field of synthetic and medicinal chemistry.

Application Notes and Protocols: Synthesis and Evaluation of DNA Polymerase Θ (Polθ) Inhibitors

Audience: Researchers, scientists, and drug development professionals.